(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate
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Overview
Description
(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a sulfonamide group, and an enone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminobenzoic acid with 5-methylisoxazole to form the sulfonamide intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.
Scientific Research Applications
(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif but different pharmacological properties.
4-Methoxyphenethylamine: An organic compound used in the synthesis of other chemicals, sharing some structural similarities with (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate.
Uniqueness
This compound is unique due to its combination of an isoxazole ring, sulfonamide group, and enone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl (E)-4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-10H,3H2,1-2H3,(H,17,20)(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBKTXSKPVXTIC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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